5-(Cyclopropylmethoxy)picolinaldehyde
CAS No.: 1502637-39-9
Cat. No.: VC3088143
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1502637-39-9 |
---|---|
Molecular Formula | C10H11NO2 |
Molecular Weight | 177.2 g/mol |
IUPAC Name | 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C10H11NO2/c12-6-9-3-4-10(5-11-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2 |
Standard InChI Key | XHELRKTWQYMJJH-UHFFFAOYSA-N |
SMILES | C1CC1COC2=CN=C(C=C2)C=O |
Canonical SMILES | C1CC1COC2=CN=C(C=C2)C=O |
Introduction
Chemical Identity and Basic Properties
5-(Cyclopropylmethoxy)picolinaldehyde is characterized by specific chemical identifiers that distinguish it from other related compounds. Based on available data, this compound has established chemical parameters that define its fundamental nature.
Chemical Identification Data
Property | Value | Source |
---|---|---|
Chemical Name | 5-(Cyclopropylmethoxy)picolinaldehyde | |
CAS Number | 1502637-39-9 | |
Molecular Formula | C10H11NO2 | |
Molecular Weight | 177.20 g/mol | |
Purity | NLT 97% | |
Catalog Number | DY2H4776 |
The compound's structure features a pyridine ring with an aldehyde group at the 2-position (making it a picolinaldehyde) and a cyclopropylmethoxy substituent at the 5-position. This combination of functional groups contributes to its chemical behavior and potential applications.
Structural Characteristics
Key Structural Features
The molecular structure of 5-(Cyclopropylmethoxy)picolinaldehyde incorporates several notable features:
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A six-membered pyridine ring containing one nitrogen atom
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An aldehyde functional group (-CHO) at position 2 of the pyridine ring
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A cyclopropylmethoxy group (-OCH2-cyclopropyl) at position 5 of the pyridine ring
The cyclopropyl ring is a three-membered carbocyclic structure known for its ring strain and distinctive reactivity patterns. When combined with the picolinaldehyde core, this creates a molecule with multiple reactive sites.
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Solid at room temperature | Based on similar heterocyclic compounds |
Solubility | Limited water solubility; soluble in organic solvents | Based on structure and functional groups |
LogP | Approximately 1.5-2.5 | Estimated based on similar structures |
Hydrogen Bond Acceptors | 3 (pyridine N, aldehyde O, ether O) | Based on molecular structure |
Hydrogen Bond Donors | 0 | Based on molecular structure |
Chemical Reactivity
The reactivity profile of 5-(Cyclopropylmethoxy)picolinaldehyde is determined by its constituent functional groups, each contributing to potential chemical transformations.
Aldehyde Group Reactivity
The aldehyde functionality is highly reactive and can participate in numerous chemical transformations:
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Nucleophilic addition reactions with various nucleophiles
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Oxidation to carboxylic acid derivatives
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Reduction to primary alcohols
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Condensation reactions with amines to form imines
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Aldol condensations with enolizable carbonyl compounds
Pyridine Ring Reactivity
The pyridine nitrogen provides a basic site that can:
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Form salts with acids
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Coordinate with metals and Lewis acids
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Undergo electrophilic substitution reactions (although with reduced reactivity compared to benzene)
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Participate in nucleophilic aromatic substitution under appropriate conditions
Cyclopropylmethoxy Group Reactivity
The cyclopropyl moiety possesses unique reactivity due to its ring strain:
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Potential for ring-opening reactions under specific conditions
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The methoxy linkage provides an ether functionality that is relatively stable under neutral conditions
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Possible cleavage under strong acidic conditions or with certain nucleophiles
Analytical Characterization
The identification and characterization of 5-(Cyclopropylmethoxy)picolinaldehyde would typically employ several complementary analytical techniques.
Spectroscopic Analysis
Analytical Method | Expected Characteristics | Purpose |
---|---|---|
1H NMR | Aldehyde proton (δ 9.5-10.5 ppm) Aromatic protons (δ 7-9 ppm) Cyclopropyl protons (δ 0-1 ppm) Methylene protons (δ 3.5-4.5 ppm) | Structure confirmation |
13C NMR | Aldehyde carbon (δ 180-200 ppm) Aromatic carbons (δ 120-160 ppm) Cyclopropyl carbons (δ 0-30 ppm) Methoxy carbon (δ 50-80 ppm) | Carbon skeleton confirmation |
IR Spectroscopy | Aldehyde C=O (1700-1740 cm-1) C-O-C ether (1000-1300 cm-1) Pyridine C=N, C=C (1400-1600 cm-1) | Functional group identification |
Mass Spectrometry | Molecular ion at m/z 177 | Molecular weight confirmation |
Chromatographic Methods
For purity determination and quality control, chromatographic techniques would be essential:
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High-Performance Liquid Chromatography (HPLC) for quantitative analysis
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Gas Chromatography-Mass Spectrometry (GC-MS) for both identification and quantification
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
Applications and Uses
Based on its structural features, 5-(Cyclopropylmethoxy)picolinaldehyde may have several potential applications in research and development.
Pharmaceutical Research
The compound may serve as a valuable building block in medicinal chemistry:
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Scaffold for the development of biologically active compounds
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Intermediate in the synthesis of drug candidates
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Structure with potential pharmacophoric elements (the pyridine ring, aldehyde group, and cyclopropyl moiety are found in various bioactive compounds)
Chemical Synthesis
As a functionalized heterocycle, this compound could be utilized as:
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A versatile intermediate in the synthesis of more complex structures
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A precursor for the preparation of ligands for coordination chemistry
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A starting material for diversity-oriented synthesis
Material Science
Compounds containing similar structural elements have been employed in:
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Development of specialty polymers
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Creation of metal-organic frameworks
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Design of molecules with specific electronic or optical properties
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